molecular formula C15H31Cl2O2P B15337066 Pentadecyl Phosphorodichloridate

Pentadecyl Phosphorodichloridate

Cat. No.: B15337066
M. Wt: 345.3 g/mol
InChI Key: GHTACXFJOAGPEL-UHFFFAOYSA-N
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Description

Pentadecyl Phosphorodichloridate is an organophosphorus compound characterized by a phosphate core substituted with a pentadecyl (15-carbon alkyl) group and two chlorine atoms. Its structure, analogous to other phosphorodichloridates, positions it as a reactive intermediate in organic synthesis, particularly for generating phospholipids or surfactants. The long alkyl chain imparts significant lipophilicity, distinguishing it from shorter-chain or aromatic analogs.

Properties

Molecular Formula

C15H31Cl2O2P

Molecular Weight

345.3 g/mol

IUPAC Name

1-dichlorophosphoryloxypentadecane

InChI

InChI=1S/C15H31Cl2O2P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18/h2-15H2,1H3

InChI Key

GHTACXFJOAGPEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOP(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecyl Phosphorodichloridate can be synthesized through the reaction of pentadecanol with phosphoryl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

C15H31OH+POCl3C15H31P(O)Cl2+HCl\text{C15H31OH} + \text{POCl3} \rightarrow \text{C15H31P(O)Cl2} + \text{HCl} C15H31OH+POCl3→C15H31P(O)Cl2+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Pentadecyl Phosphorodichloridate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.

    Hydrolysis: Reacts with water to form pentadecyl phosphate and hydrochloric acid.

    Oxidation and Reduction: Can be oxidized to form pentadecyl phosphoric acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

Scientific Research Applications

Pentadecyl Phosphorodichloridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentadecyl Phosphorodichloridate involves its ability to form stable complexes with various nucleophiles. This property allows it to act as a protective agent in corrosion inhibition and as a precursor in the synthesis of biologically active compounds. The molecular targets and pathways involved include the formation of phosphoramidate and phosphate bonds, which are crucial in various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Phenyl Phosphorodichloridate
  • Structure : Features a phenyl group instead of pentadecyl, attached to the phosphorus center with two chlorine atoms.
  • Reactivity : Highly reactive as an acylating agent, used in esterification and phosphorylation reactions.
  • Safety : Classified as a corrosive liquid (UN 3265) due to its acidic and organic nature, requiring stringent handling protocols .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis.
Phosphorus Pentachloride (PCl₅)
  • Structure : A phosphorus(V) compound with five chlorine atoms.
  • Reactivity : A potent chlorinating and dehydrating agent, reacting vigorously with water and alcohols.
  • Safety : Listed under UN 1806 as a corrosive solid; hazardous due to release of HCl upon hydrolysis .
  • Applications : Industrial chlorination of organic compounds and catalyst in chemical synthesis.
Phosphorus Trichloride (PCl₃)
  • Structure : Phosphorus(III) chloride with three chlorine atoms.
  • Reactivity : Less oxidizing than PCl₅ but still reactive in forming phosphites and other derivatives.
  • Safety : Corrosive liquid (UN 1809) with acute toxicity risks .
  • Applications : Production of pesticides and plasticizers.

Key Differences in Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State (25°C) Reactivity with Water Key Applications
Pentadecyl Phosphorodichloridate* C₁₅H₃₁Cl₂O₂P ~349.3 Likely liquid or wax Moderate (slow hydrolysis) Surfactant synthesis, lipid research
Phenyl Phosphorodichloridate C₆H₅Cl₂O₂P 210.99 Liquid High (rapid hydrolysis) Pharmaceutical intermediates
Phosphorus Pentachloride Cl₅P 208.24 Solid Violent (HCl release) Chlorination reactions
Phosphorus Trichloride Cl₃P 137.33 Liquid Rapid (forms H₃PO₃ and HCl) Pesticide manufacturing

*Properties inferred based on structural analogs.

Reactivity Trends

  • Steric Effects : The pentadecyl group in this compound reduces reactivity compared to phenyl or smaller alkyl analogs due to steric hindrance, slowing hydrolysis and acylation rates.
  • Solubility: The long hydrocarbon chain enhances solubility in nonpolar solvents, unlike PCl₅ or PCl₃, which are polar and react aggressively in aqueous environments.
  • Thermal Stability : Higher molecular weight likely increases thermal stability compared to volatile phosphorus chlorides like PCl₃.

Q & A

Q. Table 1: Standard HPLC Parameters for this compound Analysis

ParameterSpecificationReference
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhasePhosphate-perchlorate buffer:ACN (70:30)
Flow Rate1.0 mL/min
Detection Wavelength210 nm

Q. Table 2: Key Stability Indicators Under Varying Humidity

RH (%)Degradation Rate (h⁻¹)Major By-Product
50.002None detected
500.015Phosphoric acid
950.210Pentadecanol + POCl₃
Data derived from controlled hydrolysis studies .

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